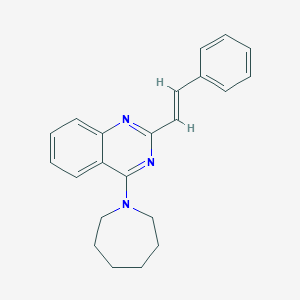![molecular formula C18H21NO4 B290353 2-(3,4-dimethoxyphenyl)-N-[3-(1-hydroxyethyl)phenyl]acetamide](/img/structure/B290353.png)
2-(3,4-dimethoxyphenyl)-N-[3-(1-hydroxyethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dimethoxyphenyl)-N-[3-(1-hydroxyethyl)phenyl]acetamide, commonly known as DPA, is a synthetic compound that has gained attention in recent years due to its potential application in scientific research. DPA belongs to the class of compounds known as phenethylamines, and it is structurally similar to other psychoactive compounds such as amphetamines and MDMA.
Mechanism of Action
The mechanism of action of DPA is not fully understood, but it is believed to involve the modulation of serotonin levels in the brain. DPA has been shown to bind to the serotonin transporter, which is responsible for the reuptake of serotonin from the synaptic cleft. By binding to this transporter, DPA can inhibit the reuptake of serotonin and increase the levels of serotonin in the brain. This increase in serotonin levels may be responsible for the psychoactive effects of DPA and its potential as a research tool in neuroscience.
Biochemical and Physiological Effects
The biochemical and physiological effects of DPA are still being studied, but it is believed to have a similar profile to other psychoactive compounds such as amphetamines and MDMA. DPA has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which may be responsible for its psychoactive effects. DPA has also been shown to have antioxidant properties, which may contribute to its potential as an anticancer agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DPA in lab experiments is its potential as a research tool in neuroscience. DPA has been shown to modulate serotonin levels in the brain, which may be useful in studying the role of serotonin in mood, cognition, and behavior. Additionally, DPA has shown potential as an anticancer agent, which may be useful in studying the mechanisms of cancer growth and developing new chemotherapeutic agents.
One of the main limitations of using DPA in lab experiments is its potential for abuse. DPA is structurally similar to other psychoactive compounds such as amphetamines and MDMA, which are known to have a high potential for abuse. Researchers using DPA in lab experiments should take precautions to prevent its misuse and ensure that it is used only for scientific research purposes.
Future Directions
There are several potential future directions for research involving DPA. One area of study could be the development of new chemotherapeutic agents based on the structure of DPA. Studies have shown that DPA has potential as an anticancer agent, and further research could lead to the development of more effective and less toxic chemotherapeutic agents.
Another area of study could be the development of new psychoactive compounds based on the structure of DPA. DPA has shown potential as a research tool in neuroscience, and further research could lead to the development of new compounds with improved efficacy and safety profiles.
Conclusion
In conclusion, DPA is a synthetic compound that has shown potential as a research tool in various fields of study. Its potential as a modulator of serotonin levels in the brain makes it a promising tool for studying the role of serotonin in mood, cognition, and behavior. Additionally, its potential as an anticancer agent makes it a promising tool for studying the mechanisms of cancer growth and developing new chemotherapeutic agents. While there are limitations to its use in lab experiments, the potential benefits of using DPA as a research tool make it an area of study worth exploring further.
Synthesis Methods
The synthesis of DPA involves the reaction of 3-(1-hydroxyethyl)aniline with 3,4-dimethoxybenzaldehyde in the presence of acetic anhydride and a catalytic amount of hydrochloric acid. The resulting product is then reduced with sodium borohydride to yield DPA. The yield of this reaction is typically around 60%, and the purity of the final product can be improved through recrystallization.
Scientific Research Applications
DPA has shown potential as a research tool in various fields of study. One of the most promising applications of DPA is in the field of neuroscience. DPA has been shown to have an affinity for the serotonin transporter, which is a protein that regulates the levels of serotonin in the brain. By binding to this transporter, DPA can modulate the levels of serotonin in the brain and potentially affect mood, cognition, and behavior.
In addition to its potential in neuroscience research, DPA has also been studied for its potential as an anticancer agent. Studies have shown that DPA can inhibit the growth of cancer cells in vitro and in vivo, and it may have potential as a chemotherapeutic agent.
properties
Molecular Formula |
C18H21NO4 |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[3-(1-hydroxyethyl)phenyl]acetamide |
InChI |
InChI=1S/C18H21NO4/c1-12(20)14-5-4-6-15(11-14)19-18(21)10-13-7-8-16(22-2)17(9-13)23-3/h4-9,11-12,20H,10H2,1-3H3,(H,19,21) |
InChI Key |
MXRYKHXLCXMTTC-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=CC=C1)NC(=O)CC2=CC(=C(C=C2)OC)OC)O |
Canonical SMILES |
CC(C1=CC(=CC=C1)NC(=O)CC2=CC(=C(C=C2)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[3,5,6-Trifluoro-4-(4-nitrophenoxy)pyridin-2-yl]morpholine](/img/structure/B290279.png)
![Methyl 3-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B290280.png)

![9-(benzylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290287.png)
![9-(allylthio)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290289.png)
![9-(butylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290290.png)
![1-{[2-(dodecylsulfanyl)ethoxy]methyl}-5-fluoro-2,4(1H,3H)-pyrimidinedione](/img/structure/B290293.png)
![Diphenyl {4-nitrophenyl}{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}methylphosphonate](/img/structure/B290294.png)
methylphosphonate](/img/structure/B290295.png)
![methyl (3-ethyl-2-[(4-methoxyanilino)carbothioyl]-2-oxido-4-oxo-3,4-dihydro-1,3,2-benzodiazaphosphinin-1(2H)-yl)acetate](/img/structure/B290296.png)
![Diphenyl (4-methoxyphenyl)[(5-methyl-1,3,4-thiadiazol-2-yl)amino]methylphosphonate](/img/structure/B290298.png)